N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and thiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of Action
The compound, N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a derivative of thiazole and benzofuran . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Benzofuran derivatives, on the other hand, have been found to exhibit antimicrobial activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activities .
Result of Action
Thiazole derivatives are known to induce various effects depending on their specific biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-yl thiazole intermediate, which is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzofuran-2-yl)thiazol-2-yl)isobutyramide
- N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide
Uniqueness
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its specific arrangement of benzofuran, thiazole, and thiadiazole rings makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-13(23-19-18-8)14(20)17-15-16-10(7-22-15)12-6-9-4-2-3-5-11(9)21-12/h2-7H,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBJRKLDZFAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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